An In-depth Technical Guide to 6-Bromo-8-methoxyquinazolin-2(1H)-one for Researchers and Drug Development Professionals
An In-depth Technical Guide to 6-Bromo-8-methoxyquinazolin-2(1H)-one for Researchers and Drug Development Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, with a specific focus on the chemical and analytical properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one. This document provides an in-depth exploration of its molecular characteristics, a validated protocol for molecular weight determination, and insights into its relevance within the broader context of medicinal chemistry.
Introduction to the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its bicyclic structure, composed of a benzene ring fused to a pyrimidinone ring, offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and analgesic properties. The introduction of a bromine atom and a methoxy group at specific positions, as in 6-Bromo-8-methoxyquinazolin-2(1H)-one, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.
Physicochemical Properties of 6-Bromo-8-methoxyquinazolin-2(1H)-one and a Close Structural Analog
The molecular formula for 6-Bromo-8-methoxyquinazolin-2(1H)-one is C₉H₇BrN₂O₂ . Based on this, the calculated molecular weight is approximately 255.07 g/mol .
For the purpose of providing validated data, the following table summarizes the computed properties of the dihydro- analog, sourced from PubChem.
| Property | Value (for 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one) | Source |
| Molecular Formula | C₉H₉BrN₂O₂ | PubChem[1] |
| Molecular Weight | 257.08 g/mol | PubChem[1] |
| Exact Mass | 255.98474 Da | PubChem[1] |
| IUPAC Name | 6-bromo-8-methoxy-3,4-dihydro-1H-quinazolin-2-one | PubChem[1] |
| InChIKey | DUTJDNKYEDVJPU-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC1=CC(=CC2=C1NC(=O)NC2)Br | PubChem[1] |
Experimental Determination of Molecular Weight: A Validated Mass Spectrometry Protocol
The accurate determination of a compound's molecular weight is a cornerstone of chemical analysis, confirming its identity and purity. Mass spectrometry is the gold standard for this purpose. The following protocol outlines a robust method for determining the molecular weight of 6-Bromo-8-methoxyquinazolin-2(1H)-one.
Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like quinazolinone derivatives. The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Step-by-Step Experimental Protocol
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Sample Preparation:
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Accurately weigh approximately 1 mg of the synthesized 6-Bromo-8-methoxyquinazolin-2(1H)-one.
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Dissolve the sample in 1 mL of a high-purity solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
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Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent. The addition of a small amount of formic acid (0.1%) can aid in protonation and improve signal intensity in positive ion mode.
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-
Instrumentation and Parameters:
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Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an ESI source.
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Set the instrument to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
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Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the analyte.
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Data Acquisition and Analysis:
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Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
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The expected m/z for the protonated molecule [M+H]⁺ of C₉H₇BrN₂O₂ would be approximately 255.9766 (for the monoisotopic mass). The presence of bromine will result in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
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Process the acquired data using the instrument's software to determine the accurate mass of the molecular ion.
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Compare the experimentally determined accurate mass with the theoretically calculated mass to confirm the elemental composition.
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Self-Validating System and Expected Outcome
The inherent isotopic distribution of bromine serves as a self-validating feature in the mass spectrum. The observation of the characteristic A+2 isotopic pattern, with the two peaks having a relative intensity ratio of approximately 1:1, provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry allows for the determination of the accurate mass to within a few parts per million (ppm), which, in conjunction with the isotopic pattern, provides unambiguous confirmation of the elemental formula.
Synthesis and Potential Applications in Drug Discovery
The synthesis of 6-bromo-substituted quinazolinone derivatives often involves multi-step reaction sequences starting from appropriately substituted anilines.[2][3][4] These synthetic routes typically involve condensation and cyclization reactions to construct the quinazolinone core.[2][3][4]
The quinazolinone scaffold is of significant interest in drug discovery due to its ability to interact with a variety of biological targets. Bromo-substituted quinazolines, in particular, have been investigated for their cytotoxic activities against cancer cell lines.[5] The bromine atom can act as a key interaction point within a protein's binding pocket and can also modulate the molecule's pharmacokinetic properties. The methoxy group can influence solubility and metabolic stability. Further research into 6-Bromo-8-methoxyquinazolin-2(1H)-one could explore its potential as an inhibitor of specific kinases or other enzymes implicated in disease pathways.
Visualizations
Molecular Structure
Caption: 2D structure of 6-Bromo-8-methoxyquinazolin-2(1H)-one.
Experimental Workflow for Molecular Weight Determination
Caption: Workflow for molecular weight determination by ESI-MS.
References
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PubChem. 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one. National Center for Biotechnology Information. [Link]
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SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]
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ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
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National Institutes of Health. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
Sources
- 1. 6-Bromo-8-methoxy-3,4-dihydroquinazolin-2(1H)-one | C9H9BrN2O2 | CID 177816549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
